molecular formula C13H13NO B8476798 N-benzhydrylhydroxylamine

N-benzhydrylhydroxylamine

Cat. No. B8476798
M. Wt: 199.25 g/mol
InChI Key: DGZHLXZDNCLBRA-UHFFFAOYSA-N
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Patent
US09096565B2

Procedure details

To a solution of 2-benzhydryl-3-(4-methoxyphenyl)-1,2-oxaziridine 40 (3.52 g, 11.1 mmol) in methanol (100 mL) was added hydroxylamine-HCl (2.31 g, 33.3 mmol) and stirred at room temperature. for 16 h. The reaction mixture was concentrated under vacuum and diluted with aqueous NaOH solution (to pH=13), followed by extraction with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated. The crude material was concentrated and purified by silica gel column chromatography with gradient of ethyl acetate (10-50%) in hexane to afford compound 41 as a light yellow solid (450 mg, 20%). LRMS (ESI): (calc.) 199.3 (found) 167.2 (M-NHOH)+.
Name
2-benzhydryl-3-(4-methoxyphenyl)-1,2-oxaziridine
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1C(C2C=CC(OC)=CC=2)[O:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.NO>CO>[CH:1]([NH:14][OH:15])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-benzhydryl-3-(4-methoxyphenyl)-1,2-oxaziridine
Quantity
3.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1OC1C1=CC=C(C=C1)OC
Name
Quantity
2.31 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with aqueous NaOH solution (to pH=13)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The crude material was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography with gradient of ethyl acetate (10-50%) in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NO
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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